4-Acetylpyridine

説明

This compound has been reported in Nicotiana tabacum with data available.

特性

IUPAC Name |

1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQUKDQWMMOHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022147 | |

| Record name | 4-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

414 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1122-54-9 | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G47437IOW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine, a heterocyclic ketone, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its unique electronic properties, arising from the interplay between the electron-withdrawing acetyl group and the pyridine ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

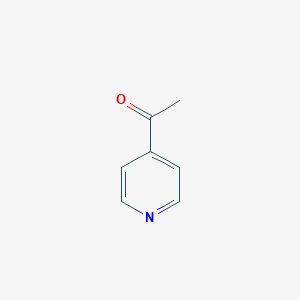

Chemical Structure and Identification

This compound consists of a pyridine ring substituted at the 4-position with an acetyl group.[1] The presence of both a basic nitrogen atom in the aromatic ring and a carbonyl group confers upon it a distinct reactivity profile.

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 1-(Pyridin-4-yl)ethanone[2] |

| CAS Number | 1122-54-9[2] |

| Molecular Formula | C7H7NO[2] |

| Molecular Weight | 121.14 g/mol [2] |

| SMILES | CC(=O)c1ccncc1 |

| InChI | 1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Pale yellow to brownish liquid |

| Melting Point | 13-16 °C |

| Boiling Point | 212 °C |

| Density | 1.095 g/mL at 25 °C |

| Solubility | Soluble in water, alcohol, chloroform, and ethyl acetate. |

| pKa | 3.51 |

| Refractive Index | n20/D 1.529 |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretching of the ketone and the vibrations of the pyridine ring.

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Synthesis and Reactivity

This compound is commonly synthesized via the Friedel-Crafts acylation of pyridine. However, due to the deactivation of the pyridine ring towards electrophilic substitution, this reaction often requires harsh conditions or specific strategies, such as the use of pyridine-N-oxide.

A common reaction of this compound involves the carbonyl group, for instance, the formation of an oxime.

Workflow for the Synthesis of this compound Oxime:

Caption: Experimental workflow for the synthesis of this compound oxime.

Applications in Drug Development

The pyridine moiety is a common scaffold in many FDA-approved drugs. This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. For example, derivatives of this compound, such as thiosemicarbazones, have been investigated for their antimicrobial and cytotoxic activities. The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry that is central to the development of new pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, structure, and reactivity, as provided in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 4-Acetylpyridine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 1122-54-9

IUPAC Name: 1-(pyridin-4-yl)ethanone

Physicochemical and Spectroscopic Data

4-Acetylpyridine is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| Appearance | Colorless to light yellow/dark amber liquid | |

| Melting Point | 13-16 °C | |

| Boiling Point | 212 °C at 760 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Solubility | Soluble in water | |

| Flash Point | 104 °C (219.2 °F) | |

| Refractive Index (n20/D) | 1.529 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, characteristic peaks for pyridyl and acetyl protons. |

| ¹³C NMR | Spectra available, characteristic peaks for pyridyl and carbonyl carbons. |

| Mass Spectrometry (MS) | Spectra available, molecular ion peak consistent with its molecular weight. |

| Infrared (IR) Spectroscopy | Spectra available, characteristic absorption for C=O (ketone) and aromatic C-H bonds. |

Synthesis and Reactions: Experimental Protocols

This compound is a valuable precursor for the synthesis of a wide range of derivatives, including chalcones, oximes, and biaryl compounds. Below are detailed experimental protocols for some of these key transformations.

Synthesis of this compound Oxime

This protocol describes the oximation of this compound, a common step in the synthesis of more complex molecules.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (20% aqueous solution)

-

Water

Procedure:

-

Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

-

Add the hydroxylamine solution to 70 mL of 20% aqueous sodium hydroxide in a suitable flask with magnetic stirring.

-

To this stirred solution, add 36.3 g (0.30 mol) of this compound all at once. A precipitate will form rapidly.

-

Stir the reaction mixture at 0–5 °C for 2 hours.

-

Collect the precipitate by suction filtration and wash it with 500 mL of cold water.

-

The crude product, a mixture of E- and Z-isomers, can be purified by recrystallization from hot water to yield the pure E-oxime. The reported yield of the pure E-4-acetylpyridine oxime is 66–69%.

Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the synthesis of pyridine-based chalcones, which are known precursors to various biologically active heterocyclic compounds.

Materials:

-

4-(4-acetylphenyl)pyridine

-

Substituted aromatic aldehyde

-

Ethanol

-

Potassium hydroxide (40% aqueous solution)

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-acetylphenyl)pyridine and 1.0 equivalent of the desired substituted aromatic aldehyde in 25 mL of ethanol.

-

While stirring, add 10 mL of a 40% aqueous solution of potassium hydroxide dropwise to the solution.

-

Heat the reaction mixture at reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into crushed ice.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Caption: Workflow for the Claisen-Schmidt condensation to synthesize pyridine-based chalcones.

Suzuki-Miyaura Coupling for Biaryl Pyridine Synthesis

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.

Materials:

-

4-(4-bromophenyl)pyridine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 1.0 equivalent of 4-(4-bromophenyl)pyridine and 5 mol% of the Pd(PPh₃)₄ catalyst.

-

Add 6 mL of 1,4-dioxane and stir the mixture for 30 minutes at room temperature.

-

Add 1.1 equivalents of the arylboronic acid, 2.0 equivalents of K₃PO₄, and 1.5 mL of distilled water.

-

Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and add ethyl acetate.

-

Separate the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

An In-depth Technical Guide to 4-Acetylpyridine

4-Acetylpyridine, a derivative of pyridine, is a significant organic compound utilized across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an organic compound consisting of a pyridine ring substituted with an acetyl group at the fourth position.[1] It is typically a colorless to light yellow or dark amber liquid.[2][3] Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General Information and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(pyridin-4-yl)ethanone[2] |

| Synonyms | Methyl 4-pyridyl ketone, γ-Acetylpyridine[2] |

| CAS Number | 1122-54-9 |

| Molecular Formula | C7H7NO |

| SMILES | CC(=O)C1=CC=NC=C1 |

| InChIKey | WMQUKDQWMMOHSA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 121.14 g/mol |

| Appearance | Dark amber liquid / Yellow to light brown liquid |

| Melting Point | 13-16 °C |

| Boiling Point | 212 °C at 760 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Flash Point | 104 °C (219.2 °F) - closed cup |

| Water Solubility | Soluble (≥100 mg/mL at 19 °C) |

| Refractive Index | n20/D 1.529 |

| Vapor Pressure | 4.9 mmHg at 25 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Various spectroscopic data are available for this compound.

Table 3: Spectroscopic Information for this compound

| Spectrum Type | Availability / Key Information |

| ¹H NMR | Spectra available. |

| ¹³C NMR | Spectra available. |

| Mass Spectrometry (MS) | Spectra available. |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra available. |

Synthesis and Reactivity

This compound is a key starting material for the synthesis of more complex molecules, including nitrogen-containing bicyclic heterocycles. Its acetyl group and pyridine ring offer reactive sites for numerous chemical transformations.

Chalcones can be synthesized from this compound through a Claisen-Schmidt condensation reaction with various aromatic aldehydes.

Objective: To synthesize chalcone derivatives from this compound.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Potassium hydroxide (KOH) solution

-

Ethanol

Procedure:

-

Dissolve this compound and the chosen aromatic aldehyde in an alcoholic medium such as ethanol.

-

Add a solution of potassium hydroxide (KOH) to the mixture to act as a base catalyst.

-

Stir the reaction mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into cold water or an acidic solution to precipitate the chalcone product.

-

The solid product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like ethanol.

-

The structure of the synthesized chalcone is confirmed using spectroscopic methods such as IR and NMR.

This protocol details the formation of an oxime from this compound, a common derivative used in further synthesis.

Objective: To synthesize this compound oxime.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

20% aqueous sodium hydroxide (NaOH)

-

Water

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and adding it to a 20% aqueous sodium hydroxide solution.

-

To this magnetically stirred solution, add this compound all at once. A precipitate will form rapidly.

-

Stir the reaction mixture at a controlled temperature of 0–5 °C for 2 hours.

-

Collect the precipitate by suction filtration and wash it thoroughly with cold water.

-

The crude product is a mixture of E- and Z-isomers of the oxime.

-

The pure E-isomer can be obtained by recrystallization from a suitable solvent.

-

The final product should be dried under reduced pressure to a constant weight. The structure and purity can be confirmed by melting point determination and ¹H NMR spectroscopy.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications:

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds and drug candidates. Its structure is a component of molecules with potential biological activities.

-

Fine Chemical Industry: It is used in the production of specialty chemicals.

-

Flavor and Fragrance: this compound is used as a flavoring agent or fragrance ingredient in food, beverages, and perfumes.

-

Biochemical Reagent: It is used as a biochemical reagent in life science research.

Caption: Synthesis pathway of pyrimidine derivatives from this compound.

Caption: General workflow for chemical synthesis and characterization.

Safety Information

This compound is incompatible with strong oxidizing and reducing agents. It is classified as acutely toxic if swallowed and can cause skin and eye irritation.

Table 4: Hazard and Safety Information for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

References

solubility of 4-Acetylpyridine in water and organic solvents

An In-depth Technical Guide to the Solubility of 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1122-54-9), also known as methyl 4-pyridyl ketone, is a heterocyclic aromatic compound and a key intermediate in organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring substituted with an acetyl group, imparts a unique combination of polarity and aromaticity, influencing its solubility in various media.[2] This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, offering quantitative data, generalized experimental protocols for solubility determination, and logical diagrams to illustrate key concepts. Understanding its solubility profile is critical for applications in pharmaceutical synthesis, materials science, and biochemical research.[2]

Solubility Data

The solubility of this compound is dictated by the interplay between the polar acetyl group and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, and the largely nonpolar aromatic ring. This leads to significant solubility in many polar organic solvents and moderate to high solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

| Solvent | Type | Solubility Value | Temperature | Reference(s) |

| Water | Aqueous | ≥ 100 mg/mL | 18.9 °C (66 °F) | [3] |

| 38,700 mg/L (38.7 mg/mL) (experimental) | 17 °C | |||

| 38,680 mg/L (38.68 mg/mL) (estimated) | 25 °C | |||

| "Soluble" | Not Specified | |||

| "Slightly soluble" | Not Specified | |||

| "Insoluble" | Not Specified | |||

| DMSO | Polar Aprotic | 200 mg/mL | Not Specified | |

| Ethanol | Polar Protic | "Soluble" | Not Specified | |

| Chloroform | Halogenated | "Soluble" | Not Specified | |

| Ethyl Acetate | Ester | "Soluble" | Not Specified | |

| Ether | Ether | "Soluble" | Not Specified | |

| Alcohol | Polar Protic | "Soluble" | Not Specified |

Note: Conflicting data exists for water solubility, ranging from highly soluble to insoluble. The data from the National Toxicology Program (≥ 100 mg/mL) is a widely cited value. The "insoluble" reports may refer to observations at very high concentrations or in specific contexts not fully described in the source.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a standard and widely accepted methodology is the isothermal shake-flask method . This procedure is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (solid or liquid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

-

Volumetric flasks and pipettes

Generalized Procedure

-

Preparation : Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition : Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration : Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualizations

Logical Relationship: pH-Dependent Solubility

The basic nitrogen atom on the pyridine ring allows for protonation under acidic conditions. This conversion to a pyridinium salt dramatically increases the polarity of the molecule and its solubility in aqueous media.

References

A Historical Overview of 4-Acetylpyridine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Acetylpyridine

This compound, a heterocyclic organic compound with the chemical formula C₇H₇NO, is a derivative of pyridine with an acetyl group at the 4-position. Structurally, it consists of a pyridine ring, a six-membered aromatic ring containing one nitrogen atom, substituted with a methyl ketone group. This compound serves as a versatile building block in organic synthesis and has found significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its utility stems from the reactivity of both the pyridine ring and the acetyl group, allowing for a wide range of chemical transformations to create more complex molecules with diverse biological and chemical properties.

The Historical Context of Pyridine and its Derivatives' Synthesis

The journey of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the 19th century, marking a pivotal moment in heterocyclic chemistry. The elucidation of its aromatic structure spurred significant interest in the synthesis of its derivatives.

While a definitive first synthesis of this compound remains elusive in widely available literature, its emergence can be situated in the early 20th century, a period of intense investigation into substituted pyridines. Early synthetic strategies for pyridine derivatives were often general in nature. Landmark developments that laid the groundwork for the synthesis of compounds like this compound include:

-

The Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this method involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt. While primarily used for dihydropyridines, which can then be oxidized to pyridines, it represented a fundamental approach to constructing the pyridine ring.

-

The Chichibabin Pyridine Synthesis (1924): Invented by Aleksei Chichibabin, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. This method provided a more direct route to pyridines from readily available starting materials.

These foundational methods paved the way for more targeted syntheses of specific pyridine derivatives as the 20th century progressed and the demand for tailored heterocyclic compounds in various fields, particularly medicine, grew.

Evolution of Synthetic Methodologies for this compound

Early methods for the synthesis of acetylpyridines often involved harsh conditions and resulted in modest yields. Over time, synthetic approaches have evolved to be more efficient, selective, and scalable.

A notable early method for the preparation of acetylpyridines involved the reaction of a pyridinecarboxylic acid ester with acetic acid at high temperatures. For instance, the condensation of ethyl nicotinate with acetic acid at 520°C was reported to yield 3-acetylpyridine.

More contemporary and specific methods for the synthesis of this compound often start from readily available pyridine derivatives such as isonicotinic acid or 4-cyanopyridine. Key transformations include:

-

From Isonicotinic Acid: Isonicotinic acid can be converted to its acid chloride, which can then be reacted with an appropriate organometallic reagent, such as a Grignard reagent or an organocadmium reagent, to introduce the acetyl group.

-

Acylation of Pyridine: Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. However, modifications of this approach, such as the use of pyridine N-oxide, can facilitate acylation.

-

Reaction with Organometallic Reagents: The reaction of 4-cyanopyridine with a methylmagnesium halide (a Grignard reagent) followed by hydrolysis provides a direct route to this compound.

The development of these more refined methods has been crucial for the production of this compound in the purity and quantities required for its diverse applications.

Key Applications Across Industries

The unique chemical properties of this compound have led to its use in a variety of industrial and research settings.

-

Building Block in Organic Synthesis: this compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds. The acetyl group can undergo a variety of reactions, including condensation reactions to form chalcones, and can be converted into other functional groups. For example, it is used in the preparation of nitrogen-containing bicyclic heterocycles.

-

Pharmaceutical and Agrochemical Industries: In medicinal chemistry, this compound serves as a starting material for the synthesis of various drug candidates.[1] Its derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[2] A significant area of research has been the development of this compound derivatives as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases.

-

Flavor and Fragrance Industry: this compound possesses a characteristic aroma and is used as a flavoring agent in a variety of food products and beverages.[1]

Quantitative Data on Reactions of this compound

The following table summarizes quantitative data for a key reaction involving this compound, highlighting the conditions and yields for the synthesis of chalcones, which are important intermediates for various biologically active compounds.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | Aromatic Aldehyde | KOH | Ethanol | Not specified | Chalcone | Not specified | [3] |

Note: The available historical literature from the searches did not provide a comprehensive set of quantitative data for a historical comparison of different synthetic methods for this compound itself. The data presented here is from a more recent study on a reaction utilizing this compound.

Mechanism of Action: A Focus on Enzyme Inhibition

While a classical signaling pathway directly involving this compound is not described in the available literature, a significant area of its research focuses on the mechanism of action of its derivatives as enzyme inhibitors. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.

Derivatives of this compound can act as inhibitors of AChE. The pyridine ring and other structural features of these derivatives allow them to bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. The following diagram illustrates this general mechanism of action.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Synthesis of Chalcones from this compound

The following protocol is a general representation of the Claisen-Schmidt condensation for the synthesis of chalcones from this compound, as described in the literature.[3]

Objective: To synthesize chalcone derivatives by reacting this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve this compound and the chosen aromatic aldehyde in ethanol.

-

Addition of Base: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring. The base acts as a catalyst for the condensation reaction.

-

Reaction: The reaction mixture is stirred at room temperature or refluxed for a specified period, which can be monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Isolation of the Product: Upon completion, the reaction mixture is typically poured into cold water or an acidic solution to precipitate the crude chalcone product.

-

Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: The structure and purity of the synthesized chalcone are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The research history of this compound reflects the broader evolution of organic and medicinal chemistry. From its likely origins in the early 20th century as one of many pyridine derivatives being synthesized and characterized, it has emerged as a valuable and versatile chemical tool. Its journey from a simple heterocyclic ketone to a key building block in the synthesis of potential therapeutic agents highlights the enduring importance of fundamental organic chemistry in driving innovation in drug discovery and materials science. Future research will likely continue to explore the synthesis of novel this compound derivatives with tailored biological activities and delve deeper into their mechanisms of action, potentially uncovering new therapeutic applications.

References

The Enigmatic Acetyl Group: A Technical Guide to the Natural Sources and Biosynthesis of 4-Acetylpyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylpyridine and its analogs represent a class of pyridine alkaloids with emerging biological significance, particularly in the context of cancer research. While their presence in nature has been identified, a comprehensive understanding of their biosynthesis and the full scope of their natural distribution remains an area of active investigation. This technical guide provides an in-depth overview of the current knowledge on the natural sources and biosynthetic pathways of this compound analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the proposed biosynthetic routes. This document aims to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery, highlighting both established facts and the knowledge gaps that present opportunities for future research.

Natural Sources of this compound and its Analogs

The occurrence of this compound in the natural world is relatively underexplored compared to other major pyridine alkaloids. The primary identified natural source to date is the tobacco plant (Nicotiana tabacum)[1]. It is considered a minor alkaloid in tobacco leaves, co-existing with more abundant compounds like nicotine, nornicotine, anabasine, and anatabine[2][3][4].

While direct quantitative data for this compound is scarce in publicly available literature, the concentrations of other minor alkaloids in tobacco can provide a contextual framework. For instance, nornicotine can range from 0.38 to 1.06 mg/g, cotinine from 0.19 to 0.35 mg/g, and anabasine from 0.14 to 0.32 mg/g in commercial cigarette tobacco fillers[5]. It is plausible that the concentration of this compound falls within a similar range.

A related analog, 2-acetylpyridine, has been identified in a wider array of natural and processed sources, including malt, corn tortillas, popcorn, and beer. Its formation is often associated with the Maillard reaction and nixtamalization processes.

Table 1: Natural and Process-Related Sources of Acetylpyridine Analogs

| Compound | Source | Type of Source | Reported Concentration |

| This compound | Nicotiana tabacum (Tobacco) | Plant | Not explicitly quantified, considered a minor alkaloid. |

| 2-Acetylpyridine | Malt | Processed Grain | Data not available |

| Corn Tortillas | Processed Food | Data not available | |

| Popcorn | Processed Food | Data not available | |

| Beer | Fermented Beverage | Data not available |

Biosynthesis of this compound

The biosynthesis of pyridine alkaloids in Nicotiana species is a complex process involving the convergence of two primary metabolic pathways to form the characteristic pyridine ring structure. While the general pathway leading to the core pyridine structure is relatively well-understood, the specific enzymatic step responsible for the addition of the acetyl group at the 4-position of the pyridine ring to form this compound has not yet been elucidated.

The General Pyridine Alkaloid Biosynthetic Pathway

The biosynthesis of the pyridine ring of nicotinic acid, the precursor to pyridine alkaloids, originates from the pyridine nucleotide cycle. Key enzymes in this pathway include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT), which convert aspartate into nicotinic acid mononucleotide. This is then likely converted to a reactive pyridine precursor.

This pyridine precursor subsequently condenses with a pyrrolidine ring precursor, which is derived from putrescine. The formation of the pyrrolidine ring involves enzymes such as putrescine N-methyltransferase (PMT).

The Unresolved Acetylation Step

The critical unresolved step in the biosynthesis of this compound is the mechanism of acetylation at the 4-position of the pyridine ring. Several hypotheses can be proposed:

-

Acetylation of a Pyridine Precursor: An acetyltransferase enzyme could catalyze the transfer of an acetyl group from acetyl-CoA to a pyridine-containing intermediate before its condensation with the pyrrolidine ring precursor.

-

Modification of an Existing Alkaloid: A downstream acetyltransferase could modify a pre-formed pyridine alkaloid, such as nicotine or a related structure, to introduce the acetyl group.

-

Non-Enzymatic Reaction: While less common for such specific modifications, a non-enzymatic reaction involving a reactive pyridine intermediate and an acetyl donor cannot be entirely ruled out. Research on the biosynthesis of rubrolone tropolone alkaloids has shown non-enzymatic pyridine ring formation involving a 1,5-dione moiety as an amine acceptor. It is conceivable that a similar reactive intermediate could be involved in the formation of the acetyl group.

The search for a specific acetyltransferase involved in pyridine alkaloid biosynthesis is an ongoing area of research. Plant genomes contain a large number of acetyltransferases with diverse substrate specificities. Identifying the specific enzyme responsible for this compound formation will likely require a combination of genomic, transcriptomic, and biochemical approaches.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed, yet unconfirmed, biosynthetic pathway of this compound, highlighting the known steps leading to the pyridine ring and the hypothetical acetylation step.

Experimental Protocols

Extraction and Quantification of this compound from Nicotiana tabacum

The following protocol is a generalized method for the extraction and quantification of minor alkaloids from tobacco, which can be adapted and optimized for this compound.

3.1.1. Materials and Reagents

-

Dried and ground tobacco leaves

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

This compound analytical standard

-

Internal standard (e.g., d4-nornicotine)

-

Ultrasonic bath or microwave extractor

-

Centrifuge

-

Syringe filters (0.22 µm)

-

GC-MS or LC-MS/MS system

3.1.2. Extraction Procedure (Ultrasonic-Assisted)

-

Weigh approximately 100-200 mg of finely ground tobacco into a centrifuge tube.

-

Add a defined volume of extraction solvent (e.g., 5 mL of acetonitrile:water 8:2, v/v containing 5 mmol/L ammonium acetate, pH 5.0).

-

Spike with a known concentration of an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath for 10-20 minutes at a controlled temperature.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for GC-MS or LC-MS/MS analysis.

3.1.3. Instrumental Analysis (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the extract.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate the alkaloids.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound and the internal standard.

-

Quantification: A calibration curve should be prepared using the this compound analytical standard.

Elucidation of the Biosynthetic Pathway

Investigating the unknown steps of the this compound biosynthetic pathway requires a combination of in vivo and in vitro approaches.

3.2.1. Tracer Studies with Labeled Precursors

-

Precursor Selection: Based on the proposed pathway, potential labeled precursors would include [¹³C]- or [¹⁴C]-labeled nicotinic acid, acetate, or acetyl-CoA.

-

Administration: Administer the labeled precursor to Nicotiana tabacum cell cultures or whole plants.

-

Incubation: Allow sufficient time for the plant to metabolize the precursor.

-

Extraction and Analysis: Extract the alkaloids as described above and analyze the incorporation of the label into this compound using mass spectrometry or liquid scintillation counting. This will confirm the precursors of the acetyl group.

3.2.2. Identification of Acetyltransferase Candidates

-

Transcriptome Analysis: Perform RNA-seq on tobacco tissues known to produce this compound to identify candidate acetyltransferase genes that are co-expressed with other known pyridine alkaloid biosynthesis genes.

-

Enzyme Assays: Express candidate acetyltransferase enzymes heterologously (e.g., in E. coli or yeast) and perform in vitro assays with potential substrates (e.g., nicotinic acid derivatives) and acetyl-CoA to test for the formation of this compound or its precursor.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines.

Cytotoxic Effects

Derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) cells. The mechanism of action is thought to involve the induction of apoptosis.

Table 2: Reported Cytotoxic Activity of this compound Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Pyrazolo-pyridine derivative | HeLa | 6.4 | |

| Pyrazolo-naphthyridine derivative | MCF-7 (Breast Cancer) | 2.03 |

It is important to note that these are derivatives and not this compound itself. The cytotoxic potential of the parent compound requires further investigation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Pyridine alkaloids are well-known for their interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission. Nicotine, the most abundant tobacco alkaloid, is a potent agonist of nAChRs, and its addictive properties are mediated through these receptors.

Given its structural similarity to nicotine, it is highly probable that this compound also interacts with nAChRs. It could act as an agonist, antagonist, or an allosteric modulator, depending on the specific nAChR subtype. The acetyl group at the 4-position would likely alter its binding affinity and efficacy compared to nicotine. Further research is needed to characterize the specific interactions of this compound with different nAChR subtypes (e.g., α4β2, α7) and to understand the downstream signaling consequences of these interactions.

Conclusion and Future Directions

This compound is a naturally occurring minor alkaloid with demonstrated, albeit underexplored, biological activity. This guide has summarized the current state of knowledge regarding its natural sources and biosynthesis. Key takeaways include:

-

Natural Occurrence: Primarily identified in Nicotiana tabacum, with a need for robust quantitative analysis.

-

Biosynthesis: The general pathway for the pyridine ring is known, but the specific acetylation step remains a significant knowledge gap.

-

Biological Activity: Shows promise as a cytotoxic agent, and likely interacts with nicotinic acetylcholine receptors.

Future research should prioritize the following areas:

-

Quantitative Analysis: Development and application of validated analytical methods to determine the concentration of this compound in various tobacco cultivars and other potential natural sources.

-

Enzyme Discovery: Identification and characterization of the acetyltransferase responsible for the biosynthesis of this compound.

-

Pharmacological Characterization: Detailed investigation of the interaction of this compound with a panel of nAChR subtypes to determine its pharmacological profile.

-

Mechanism of Cytotoxicity: Elucidation of the specific molecular targets and signaling pathways responsible for the cytotoxic effects of this compound in cancer cells.

Addressing these research questions will not only provide a more complete picture of the natural history of this intriguing alkaloid but also pave the way for its potential development as a lead compound in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis :: BioResources [bioresources.cnr.ncsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

Thermodynamic Profile of 4-Acetylpyridine: A Technical Guide for Researchers

For immediate release

Core Physical and Thermodynamic Properties

4-Acetylpyridine, a derivative of pyridine, presents as a liquid at room temperature with a characteristic pungent odor[1]. Its physical properties are crucial for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [2][3] |

| Molecular Weight | 121.14 g/mol | [2] |

| Melting Point | 13-16 °C | |

| Boiling Point | 212 °C at 760 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Vapor Pressure | 4.9 mmHg at 25.6 °C (77 °F); 6.1 mmHg at 34.5 °C (94.1 °F) | |

| Solubility | Soluble in water and organic solvents. | |

| Flash Point | >93.3 °C (>200 °F) |

Note: The core thermodynamic data, including standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°), for this compound are not available in the cited literature. The determination of these values would require dedicated experimental studies.

Experimental Protocols for Thermodynamic Data Determination

The acquisition of fundamental thermodynamic data for organic compounds such as this compound relies on well-established calorimetric and analytical techniques. The following sections detail the standard methodologies that would be employed to determine the key thermodynamic parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic compounds like this compound, this is most commonly and accurately determined through combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a static bomb calorimeter. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen (typically to around 30 atm), and placed within a larger, insulated water jacket of known heat capacity. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited electrically. The complete combustion of this compound (C₇H₇NO) proceeds according to the following reaction: C₇H₇NO(l) + 8.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

-

Temperature Measurement: The temperature of the surrounding water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released during the combustion.

-

Data Analysis: The gross heat of combustion is determined from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition wire and any auxiliary substances. The standard enthalpy of combustion (ΔcH°) is then calculated.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Enthalpy of Sublimation/Vaporization

The enthalpy of phase change (sublimation or vaporization) is critical for understanding the volatility and intermolecular forces of a compound. These values can be determined from vapor pressure measurements at different temperatures.

Methodology:

-

Vapor Pressure Measurement: The vapor pressure of this compound is measured over a range of temperatures using a technique suitable for low-volatility compounds, such as the Knudsen effusion method or isothermal thermogravimetry.

-

Clausius-Clapeyron Equation: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line.

-

Enthalpy Calculation: The slope of the ln(P) vs. 1/T plot is equal to -ΔH/R, where ΔH is the enthalpy of vaporization or sublimation and R is the ideal gas constant. This allows for the direct calculation of the enthalpy of the phase transition.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the enthalpy of combustion of an organic compound using a static bomb calorimeter.

Caption: Workflow for determining the enthalpy of combustion.

This guide underscores the need for further experimental investigation to fully characterize the thermodynamic properties of this compound. The methodologies outlined provide a clear path for obtaining this critical data, which will undoubtedly benefit various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 4-Acetylpyridine, a key reagent in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is foundational to its safe handling.

| Property | Value |

| Molecular Formula | C7H7NO[1] |

| Molecular Weight | 121.14 g/mol [1][2] |

| Appearance | Yellow to light brown or dark amber liquid[2][3] |

| Boiling Point | 212 °C (414 °F) at 760 mmHg |

| Melting Point | 11 - 16 °C |

| Flash Point | 99 - 104 °C (210.2 - 219.2 °F) (closed cup) |

| Density | 1.095 - 1.111 g/mL at 25 °C |

| Vapor Pressure | 4.9 mmHg at 77°F (25°C) |

| Solubility | Soluble in water, ethanol, and ether |

| Autoignition Temperature | Not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage Procedures

Proper handling and storage are paramount to minimizing risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: A lab coat, and if handling large quantities, Tyvek-type disposable protective clothing or sleeves taped to gloves is recommended.

-

Respiratory Protection: Use only in a well-ventilated area or outdoors. If ventilation is inadequate, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.

3.2. Engineering Controls

-

Work should be conducted in a chemical fume hood to prevent the generation of vapor or mist.

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.3. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances. The storage temperature should not exceed 26°C.

-

Keep the container tightly closed. For long-term storage of stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

-

Store locked up.

-

Avoid exposure to air and light.

-

Store away from strong oxidizing agents, strong acids, and strong reducing agents.

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms such as wheezing, coughing, or shortness of breath develop, call a physician and be prepared to transport the victim to a hospital. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

5.1. Personal Precautions

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as described in Section 3.1.

-

Avoid breathing vapors, mist, or gas.

-

Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.

5.2. Environmental Precautions

-

Prevent the product from entering drains.

5.3. Methods for Cleaning Up

-

For small spills, use absorbent paper to pick up the liquid spill material.

-

For larger spills, soak up with inert absorbent material.

-

Collect the absorbed material and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.

-

Wash any contaminated surfaces with a soap and water solution.

-

Dispose of the contents and container to an approved waste disposal plant.

Decision-Making for Spill Response

Caption: Decision-making workflow for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher. Foam is also an option.

-

Specific Hazards: This chemical is probably combustible. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Hazardous Polymerization: Hazardous polymerization does not occur.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use and ensure that all personnel are trained on its proper handling and emergency procedures.

References

An In-depth Technical Guide to the Spectral Data of 4-Acetylpyridine

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-acetylpyridine. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data to elucidate the molecular structure.

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | Doublet | 2H | H-2, H-6 |

| ~7.75 | Doublet | 2H | H-3, H-5 |

| ~2.60 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | C=O |

| ~151.0 | C-2, C-6 |

| ~144.0 | C-4 |

| ~121.0 | C-3, C-5 |

| ~26.5 | -CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2925 | C-H Stretch | Methyl |

| ~1690 | C=O Stretch | Ketone |

| ~1600, ~1550, ~1410 | C=C Stretch | Aromatic Ring |

| ~1360 | C-H Bend | Methyl |

| ~1270 | C-C Stretch | Acetyl-Aryl |

| ~830 | C-H Bend (out-of-plane) | para-disubstituted |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 121 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - CH₃]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

| 51 | Medium | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, the spectral width is set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Caption: Correlation of spectroscopic data with the molecular structure.

Caption: A general workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Synthetic Protocols for 4-Acetylpyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for a variety of 4-acetylpyridine derivatives that hold significant promise in the field of medicinal chemistry. The versatility of the this compound scaffold allows for the synthesis of a diverse range of compounds, including oximes, chalcones, pyrimidines, and biaryl derivatives, many of which exhibit potent biological activities, particularly as anticancer agents.

Synthesis of this compound Oxime Derivatives